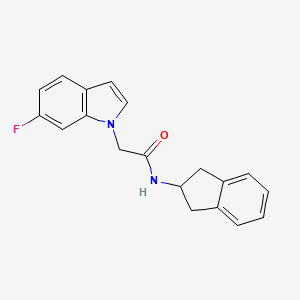![molecular formula C23H25FN2O3S B11002610 N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-2-methylbenzamide](/img/structure/B11002610.png)
N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-2-methylbenzamide is a complex organic compound featuring a pyrrole ring substituted with various functional groups
Preparation Methods
The synthesis of N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-2-methylbenzamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated systems to enhance efficiency and reduce costs .
Chemical Reactions Analysis
N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-2-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-2-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-2-methylbenzamide can be compared with other similar compounds, such as:
4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide: This compound features a similar sulfonyl group but with different substituents on the aromatic ring.
N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide: This compound has a similar sulfonyl group but with additional functional groups that may alter its biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H25FN2O3S |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
N-[3-(4-fluorophenyl)sulfonyl-4,5-dimethyl-1-propan-2-ylpyrrol-2-yl]-2-methylbenzamide |
InChI |
InChI=1S/C23H25FN2O3S/c1-14(2)26-17(5)16(4)21(30(28,29)19-12-10-18(24)11-13-19)22(26)25-23(27)20-9-7-6-8-15(20)3/h6-14H,1-5H3,(H,25,27) |
InChI Key |
MHBBSBRHNKAUKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C(=C(N2C(C)C)C)C)S(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(2-Amino-2-oxoethyl)-1,3-thiazol-2-YL]-2-[5,11-dioxo-6A,11-dihydroisoindolo[2,1-A]quinazolin-6(5H)-YL]acetamide](/img/structure/B11002527.png)

![(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(3,4,5-trimethoxyphenyl)methanone](/img/structure/B11002532.png)
![(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[4-(1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B11002544.png)

![N-[2-(1H-imidazol-4-yl)ethyl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B11002549.png)
![Methyl 5-(2-methylpropyl)-2-({3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B11002563.png)
![(1S,5R)-3-[(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetyl]decahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B11002568.png)

![1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one](/img/structure/B11002577.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B11002579.png)
![N-[5-(2-phenylethyl)-1H-1,2,4-triazol-3-yl]-1H-indole-2-carboxamide](/img/structure/B11002587.png)
![N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-3-(1-methyl-1H-indol-3-yl)propanamide](/img/structure/B11002602.png)
![2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide](/img/structure/B11002608.png)
